3-Bromo-4-(bromomethyl)-5-fluoropyridine
Description
3-Bromo-4-(bromomethyl)-5-fluoropyridine is a halogenated pyridine derivative with a bromine atom at position 3, a bromomethyl group at position 4, and fluorine at position 3. The bromomethyl group enhances reactivity in alkylation or cross-coupling reactions, making this compound valuable for constructing complex molecules.
Properties
CAS No. |
1227603-46-4 |
|---|---|
Molecular Formula |
C6H4Br2FN |
Molecular Weight |
268.911 |
IUPAC Name |
3-bromo-4-(bromomethyl)-5-fluoropyridine |
InChI |
InChI=1S/C6H4Br2FN/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
InChI Key |
LPWFZEZKIYMWLQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C=N1)Br)CBr)F |
Synonyms |
3-bromo-4-(bromomethyl)-5-fluoropyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
- Reactivity : The bromomethyl group in this compound enhances its utility in nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions compared to chloro-substituted analogs (e.g., 3-Bromo-2-chloro-5-fluoropyridine) .
- Lipophilicity : The addition of a difluoromethyl group (as in 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine) increases hydrophobicity, which may improve blood-brain barrier penetration in drug candidates .
- Solubility : Carboxylate derivatives (e.g., Methyl 2-bromo-5-fluoropyridine-3-carboxylate) exhibit higher aqueous solubility due to polar functional groups .
Stability and Handling
- Bromomethyl groups are moisture-sensitive, requiring anhydrous conditions during synthesis. In contrast, chloro-substituted analogs (e.g., 3-Bromo-2-chloro-5-fluoropyridine) are more stable under ambient conditions .
- Difluoromethyl derivatives (e.g., 3-Bromo-2-(bromomethyl)-6-(difluoromethyl)-5-fluoropyridine) may require low-temperature storage to prevent decomposition .
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